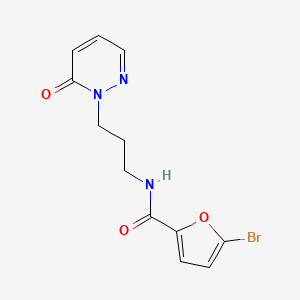

5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[3-(6-oxopyridazin-1-yl)propyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O3/c13-10-5-4-9(19-10)12(18)14-6-2-8-16-11(17)3-1-7-15-16/h1,3-5,7H,2,6,8H2,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEUKQMOKVXMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a complex organic compound with potential biological activity. Its unique structural features, including a furan ring, a pyridazinone moiety, and a bromine substituent, suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula . Its structure is characterized by:

- A furan-2-carboxamide core.

- A propyl chain linking to a pyridazinone derivative .

- A bromine atom that may enhance its biological interactions.

Research Findings and Case Studies

Despite the lack of direct studies on this specific compound, research on structurally related compounds provides insight into its potential biological activities:

- Similar Compounds : Several compounds that share structural features with this compound have been studied for their pharmacological effects. For example, pyridazinone derivatives have shown promise in inhibiting specific enzymes linked to cancer progression .

- Mechanism of Action : The mechanism of action for related compounds often involves binding to active sites on target proteins, leading to inhibition or modulation of enzymatic activity. This understanding is crucial for elucidating the pharmacodynamics of this compound and optimizing its therapeutic profile.

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds highlights its unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(6-oxo-3-p-tolyl)pyridazin-1(6H)-yl)butanamide | Pyridazinone core with p-tolyl and dimethylphenyl groups | Different substitution pattern affects biological activity |

| N-(3,5-dimethylphenyl)-4-(6-oxo-3-m-tolyl)pyridazin-1(6H)-yl)butanamide | Similar core but with m-tolyl group instead of p-tolyl | Variations in spatial arrangement may influence binding affinity |

The specificity of this compound's functional groups may enhance its binding affinity to biological targets compared to these similar compounds, potentially leading to improved pharmacokinetic properties and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between the target compound and related molecules:

Q & A

Q. What are the key synthetic pathways for 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, such as:

- Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones.

- Step 2: Introduction of the bromo-furan moiety using coupling reagents like EDCI/HOBt.

- Step 3: Propyl linker attachment via nucleophilic substitution or amide bond formation . Validation: Intermediates are characterized using HPLC (>95% purity) and NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) to confirm structural integrity .

Q. Which functional groups in this compound influence its reactivity and biological activity?

Key functional groups include:

- Bromo-substituted furan : Enhances electrophilic aromatic substitution potential.

- Pyridazinone ring : Participates in hydrogen bonding with biological targets.

- Propyl carboxamide linker : Modulates solubility and pharmacokinetic properties . These groups are critical for interactions with enzymes (e.g., kinase inhibition) or DNA intercalation .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

- NMR : ¹H/¹³C NMR for verifying proton environments (e.g., pyridazinone C=O at ~170 ppm).

- HPLC-MS : Quantifies purity (>98%) and confirms molecular weight ([M+H]+ ~434.7 Da).

- X-ray crystallography (if crystalline): Resolves stereochemistry and packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological approach :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) for solubility and reaction efficiency.

- Catalyst optimization : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the bromo-furan moiety .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C in 30 min) . Data analysis : Compare yields via ANOVA (p < 0.05) to identify statistically significant improvements .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

Strategies include :

- Dose-response studies : Test IC₅₀ values across multiple assays (e.g., MTT vs. ATP-lite for cytotoxicity).

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

- Meta-analysis : Cross-reference data from patents (e.g., EP applications) and peer-reviewed journals to identify methodological discrepancies (e.g., cell line specificity) .

Q. What in vitro assays are recommended for evaluating its pharmacokinetic properties?

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

- Plasma protein binding : Use equilibrium dialysis to calculate unbound fraction (fu%).

- Caco-2 permeability : Assess apical-to-basolateral transport to predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.